molecular formula C11H19Cl2N3O B6213366 methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})amine dihydrochloride CAS No. 2731008-74-3

methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})amine dihydrochloride

Cat. No.: B6213366
CAS No.: 2731008-74-3
M. Wt: 280.2
InChI Key:
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Description

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})amine dihydrochloride is a chemical compound that features a morpholine ring attached to a pyridine ring, with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})amine dihydrochloride typically involves the reaction of 2-(morpholin-4-yl)pyridine with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to proceed efficiently. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)pyridine: A precursor in the synthesis of the compound.

    Methylamine: A simple amine that can be used in various chemical reactions.

    Pyridine derivatives: Compounds with similar structures and reactivity.

Uniqueness

Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications.

Properties

CAS No.

2731008-74-3

Molecular Formula

C11H19Cl2N3O

Molecular Weight

280.2

Purity

95

Origin of Product

United States

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